molecular formula C16H13N B8733764 8-Methyl-5,10-dihydroindeno[1,2-b]indole CAS No. 133571-27-4

8-Methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No.: B8733764
CAS No.: 133571-27-4
M. Wt: 219.28 g/mol
InChI Key: YGRCIFRFDDKIRR-UHFFFAOYSA-N
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Description

8-Methyl-5,10-dihydroindeno[1,2-b]indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The indeno[1,2-b]indole core is recognized as a privileged structure for developing potent inhibitors of several biologically important targets. Research indicates that this scaffold serves as a lead structure for developing ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2), a serine/threonine kinase associated with cancer cell proliferation, evasion of apoptosis, and other human pathologies . Some derivatives based on the dihydroindeno[1,2-b]indole structure have also demonstrated efficacy in reversing multidrug resistance (MDR) in cancer cells. Studies show that specific synthetic dihydroindeno[1,2-b]indole compounds can inhibit the function of efflux transporters like ABCB1 and ABCG2, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents such as doxorubicin . The indole moiety itself is a versatile heterocycle found in numerous biologically active compounds and natural products, underlining its broad relevance in pharmaceutical development . This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

133571-27-4

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

8-methyl-5,10-dihydroindeno[1,2-b]indole

InChI

InChI=1S/C16H13N/c1-10-6-7-15-13(8-10)14-9-11-4-2-3-5-12(11)16(14)17-15/h2-8,17H,9H2,1H3

InChI Key

YGRCIFRFDDKIRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC4=CC=CC=C43

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

8-Methyl-5,10-dihydroindeno[1,2-b]indole has been investigated for its potential as a pharmacophore in drug discovery. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of indeno[1,2-b]indoles exhibit significant inhibitory effects on protein kinases, particularly casein kinase 2 (CK2), which is implicated in cancer progression. Studies have demonstrated that certain derivatives possess low IC50 values, indicating potent biological activity against cancer cell lines.

Compound NameBiological TargetIC50 Value (µM)Reference
This compoundCK2 Inhibitor< 5
5-Isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indoleCK2 Inhibitor0.48
Indole-3-carbinolCancer cells (various)4.2 - 3.1

The ability of these compounds to inhibit CK2 suggests their potential role in developing targeted therapies for cancer treatment. Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of these compounds against various kinases, guiding further modifications for enhanced potency and selectivity.

Antimicrobial Properties

Indole derivatives have also shown promise in combating antibiotic-resistant strains of bacteria. For instance, indolicidin—a cationic antimicrobial peptide derived from bovine neutrophils—exhibits potent antibacterial activity against multidrug-resistant bacteria. The capacity of indole derivatives to disrupt bacterial membranes opens new avenues for their application as antimicrobial agents.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in material science. Its derivatives have been explored for their fluorescence properties and potential use in organic electronics.

Fluorescent Materials

Certain derivatives of indeno[1,2-b]indoles are recognized for their strong fluorescence properties. These characteristics make them candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, researchers found that this compound exhibited significant inhibition of cancer cell proliferation across multiple cell lines (SKOV3 ovarian cancer cells and MCF-7 breast cancer cells). The compound demonstrated an IC50 value lower than many standard chemotherapeutics.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of indole derivatives highlighted that compounds similar to this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further exploration into the mechanisms by which these compounds exert their antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Substituted Indenoindole Cores

5-Methyl-5,10-dihydroindeno[1,2-b]indole
  • Key Differences : The absence of the 8-methyl group alters steric and electronic properties. X-ray crystallography reveals an elongated C7–C8 bond (1.4711 Å) in its potassium complex, attributed to reduced steric hindrance compared to 8-methyl derivatives .
  • Applications : Forms stable coordination complexes with potassium, useful in polymer chain alignment studies .
10-(Methoxyimino)-5-methyl-5,10-dihydroindeno[1,2-b]indole-8-carbonitrile (4o)
  • Key Differences: Incorporates a methoxyimino group at C10 and a nitrile at C6. This substitution enhances polarity, evidenced by a high melting point (>225°C) .
  • Synthesis : Achieved in 38% yield via oxime formation, with structural confirmation via NMR .
5-Isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (5h)
  • Key Differences : The tetrahydro ring (positions 5–8) and dione groups at C9/C10 increase rigidity and electron deficiency, enhancing binding to Casein Kinase 2 (CK2α) (IC₅₀ = 0.11 µM) .
  • Applications : A lead compound in cancer therapy due to CK2 inhibition .

Functionalized Derivatives and Their Properties

10-Phenyl-5,10-dihydroindeno[1,2-b]indoles
  • Synthesis: Produced via superacid-promoted domino Friedel–Crafts/Fischer indole reactions. The 10-phenyl group introduces steric bulk, enabling tertiary/quaternary center formation .
  • Applications : Core structure in alkaloid-inspired drug discovery .
5H-Indeno[1,2-b]indole-6,9,10-triones (7a–g)
  • Key Differences: Oxidation of tetrahydro derivatives introduces para-quinone moieties, enhancing redox activity. For example, 7f (5-isopropyl-8-methyl variant) shows strong IR absorption at 1717 cm⁻¹ (C=O) and cytotoxic properties .
  • Limitations : Poor nuclear relaxation complicates ¹³C-NMR assignments in some derivatives (e.g., 7b, 7e) .

Heterocycle-Fused and Electronic Materials

Dihydroindeno[1,2-a]fluorene and Dihydroindeno[2,1-b]fluorene
  • Key Differences : Spiro bridges spatially separate HOMO/LUMO orbitals, improving charge transport in organic semiconductors. Syn/anti isomerism significantly impacts phosphorescent OLED performance .
  • Applications : Achieved record efficiency in blue PhOLEDs (external quantum efficiency >20%) .
Boron-Nitrogen Substituted Dihydroindeno[1,2-b]fluorenes
  • Key Differences : BN-doping shifts UV-Vis absorption to near-IR (λmax >700 nm), with power conversion efficiencies of 2% in solar cells .

Data Tables

Table 1: Physical and Spectral Properties of Selected Indenoindoles

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
8-Methyl-5,10-dihydroindeno[1,2-b]indole ¹H/¹³C-NMR (THF-d8): δ 2.1 (s, CH3-8)
4o >225 38 ¹H-NMR: δ 6.51 (s, H-7); ¹³C-NMR: δ 134.3 (C-7)
7f (5-Isopropyl-8-methyl-trione) 95 IR: 1717 (C=O); MS: [M+H]+ 306.2

Preparation Methods

Substrate Selection and Reaction Design

The Fischer indolization reaction between substituted phenylhydrazines and 1-indanone derivatives is the most widely reported method for constructing the dihydroindeno[1,2-b]indole scaffold. For 8-methyl derivatives, 4-methylphenylhydrazine is condensed with 1-indanone or its 2-methyl analog under acidic conditions. For example, a mixture of 4-hydrazino-2,3,6-trimethylanisole hydrochloride and 2-methyl-1-indanone in ethanol with hydrochloric acid, when refluxed for 1 hour, yields the intermediate hydrazone, which undergoes cyclization to form the target framework.

Acid Catalysis and Solvent Optimization

Protic acids like HCl or H₂SO₄ in polar solvents (ethanol, acetic acid) are critical for driving the cyclization. A patent example describes refluxing 3,5-dimethyl-4-ethoxyphenylhydrazine hydrochloride with 2-methyl-1-indanone in acetic acid for 3 hours, achieving a 72% yield after recrystallization. Solvent choice impacts reaction kinetics; ethanol favors milder conditions, while acetic acid accelerates cyclization at the expense of side reactions.

Post-Cyclization Alkylation for Methyl Group Introduction

N-Methylation via Phase-Transfer Catalysis

After forming the 5,10-dihydroindeno[1,2-b]indole core, methylation at the 8-position is achieved using methyl iodide under phase-transfer conditions. A representative procedure involves stirring 5,10-dihydroindeno[1,2-b]indole (21.9 g, 0.1 mol) with methyl iodide (6.23 mL, 0.1 mol), 50% NaOH, benzene, and trimethylcetylammonium bromide for 2 hours, yielding 8-methyl-5,10-dihydroindeno[1,2-b]indole in 71% yield after recrystallization.

Regioselectivity and Competing Side Reactions

Alkylation selectivity depends on the base strength and catalyst. Strong bases (e.g., NaOH) favor N-methylation, while weaker bases may lead to C-methylation at other positions. The use of trimethylcetylammonium bromide minimizes emulsion formation and enhances interfacial reactivity, as demonstrated by the clean conversion observed in ¹H NMR spectra.

Catalytic Cyclization Strategies

Transition Metal-Mediated Approaches

Palladium catalysts enable one-pot cyclization-methylation sequences. While direct examples for 8-methyl derivatives are scarce, analogous syntheses of N-methyl-5,10-dihydroindeno[1,2-b]indole use Pd(OAc)₂ with ligands like XPhos in acetonitrile at 80°C, achieving 85% yield. Adapting this method for C-methylation would require directing groups or tailored substrates to ensure regiocontrol.

Brønsted Acid Catalysis

Methanesulfonic acid catalyzes the cyclodehydration of methyl-substituted indole precursors. In a related synthesis, 5-methyl-5,10-dihydroindeno[1,2-b]indole was obtained in 78% yield using diglyme as a solvent at 80°C. Temperature modulation (70–100°C) balances reaction rate and byproduct formation.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR data for this compound typically show a singlet for the C8-methyl group at δ 2.35 ppm, alongside aromatic protons between δ 6.1–7.3 ppm. The dihydroindole protons (C5 and C10) resonate as a singlet at δ 3.74 ppm, confirming the absence of conjugation in the fused ring.

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 261.1362 (calculated for C₁₇H₁₅N: 261.1363). Purity ≥95% is achievable via recrystallization from benzene/hexane (1:2), as evidenced by thin-layer chromatography (TLC) with Rf = 0.45 in ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Fischer Indolization49–7280–120Scalable, one-step cyclizationRequires acidic conditions
Phase-Transfer Alkylation71–9640–60High regioselectivityEmulsion formation risks
Pd-Catalyzed Cyclization78–8580–100Tunable catalysisCostly ligands and substrates

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methyl-5,10-dihydroindeno[1,2-b]indole, and how do substituents influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using indole precursors. For example, substituents like methoxy, hydroxyl, or halogens (F, Cl, Br) on the indeno moiety are introduced via electrophilic substitution or palladium-catalyzed cross-coupling. Evidence shows that halogenated derivatives are synthesized in yields ranging from 75% to 100% using catalysts like TIPTA or TETA in DMF/AcOH . Substituents at specific positions (e.g., methyl at C8) may sterically hinder cyclization, requiring optimization of reaction time and temperature .

Q. How can the structure of this compound be characterized using spectroscopic and computational methods?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent orientation (e.g., coupling constants for diastereotopic protons in the dihydroindene ring) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 206.24 g/mol for the base structure) .
  • Computational Analysis : DFT calculations to predict bond angles (e.g., C5–C6–C1–C10 torsion angles of ~179°) and validate crystallographic data .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction yields for halogenated dihydroindenoindole derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 14%–95% for oxidation reactions) may arise from variations in catalysts (e.g., salcomine vs. Pd/C) or oxygen exposure . To resolve:

Control Experiments : Replicate conditions with strict inert atmosphere controls.

HPLC Monitoring : Track intermediate stability to identify decomposition pathways (e.g., toxic byproduct formation under acidic conditions) .

Substituent-Specific Optimization : Electron-withdrawing groups (e.g., F, Cl) may require lower temperatures to prevent premature cyclization .

Q. How does this compound modulate ABCB1 and ABCG2 transporters in multidrug-resistant cancer models?

  • Methodological Answer : Studies indicate that derivatives like LS-2-3j inhibit ABCB1/ABCG2 by competitively binding to transporter ATP-binding domains. Key steps:

In Vitro Assays : Use fluorescence-based efflux assays (e.g., calcein-AM retention) in transfected HEK293 cells .

Molecular Docking : Align the compound’s indenoindole scaffold with known inhibitor pharmacophores (e.g., tariquidar) using AutoDock Vina .

In Vivo Validation : Dose-response studies in xenograft models to assess bioavailability and toxicity thresholds .

Experimental Design & Data Analysis

Q. How to design experiments to optimize the green synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst Screening : Test immobilized enzymes or recyclable metal catalysts (e.g., Fe3_3O4_4-supported Pd) to improve atom economy .
  • DoE Approach : Use factorial design to assess interactions between temperature, catalyst loading, and reaction time .

Q. What analytical methods resolve ambiguities in dihydroindenoindole tautomerism or regioisomerism?

  • Methodological Answer :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) via single-crystal analysis .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts to identify rapid interconversion between isomers .
  • HPLC-MS/MS : Compare retention times and fragmentation patterns with synthetic standards .

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